![molecular formula C12H9N3O B11891416 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone CAS No. 61317-49-5](/img/structure/B11891416.png)
1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone
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Overview
Description
1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone is a heterocyclic compound featuring a fused pyrazole-quinoline core with an ethanone (acetyl) substituent. Its structural complexity arises from the pyrazolo[4,3-f]quinoline scaffold, which combines a pyrazole ring (positions 4,3-f) fused to a quinoline system. Characterization typically employs ¹H/¹³C NMR, mass spectrometry, and elemental analysis .
Preparation Methods
The synthesis of 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the cyclization of anthranilic acid derivatives through Friedländer condensation . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The acetyl group undergoes nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon.
Mechanistic Insight :
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The carbonyl carbon reacts with nucleophiles like hydrazines or Grignard reagents to form hydrazones or alcohols, respectively.
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Steric hindrance from the fused pyrazole-quinoline system slightly reduces reaction rates compared to simpler ketones .
Cyclocondensation Reactions
The compound participates in Friedländer and Pfitzinger-type condensations to form extended heterocyclic systems.
Example: Friedländer Condensation
Component A | Component B | Catalyst/Conditions | Product | Yield | Source |
---|---|---|---|---|---|
This compound | o-Aminobenzaldehyde | Poly(phosphoric acid), solvent-free, 90°C | Pyrazolo[4,3-f]quinoline-fused quinolines | 75–82% |
Key Observations :
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The acetyl group acts as an electron-withdrawing group, enhancing the reactivity of the quinoline ring in electrophilic aromatic substitutions .
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Solvent-free conditions with poly(phosphoric acid) improve yields by reducing side reactions .
Multi-Component Povarov Reactions
The pyrazole nitrogen and quinoline ring enable participation in [4+2] cycloadditions.
Dienophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Norbornene | Ethanol, reflux, 12 h | Exo–exo diastereomeric adducts | 60–66% |
Stereochemical Outcome :
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The exo–exo diastereomer dominates due to favorable π-stacking interactions during cyclization .
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Single-crystal X-ray studies confirm the half-chair conformation of the pyrazoloquinoline core in adducts .
Functionalization via Alkylation
The pyrazole nitrogen undergoes selective alkylation under mild conditions.
Alkylating Agent | Base/Solvent | Product | Yield | Source |
---|---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated pyrazoloquinoline derivative | 88% |
Applications :
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Methylation at the pyrazole nitrogen enhances kinase-inhibition selectivity (e.g., CLK1/ROCK dual inhibition) .
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Bulkier alkyl groups require harsher conditions (e.g., NaH, DMF, 80°C) .
Photophysical Tuning via Substituent Modification
The acetyl group enables conjugation with fluorophores or electron-donating groups.
Modification | Reagents/Conditions | Photophysical Outcome | Source |
---|---|---|---|
Boronic Acid Coupling | Suzuki-Miyaura cross-coupling, Pd(PPh₃)₄ | Enhanced fluorescence quantum yield (Φ = 0.42) |
Significance :
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Boronic acid-functionalized derivatives show applications as fluorescent probes for cellular imaging .
Redox Reactions
The acetyl group can be reduced to a hydroxymethyl group.
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBH₄ | MeOH, 0°C to RT | 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanol | 90% |
Utility :
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The alcohol derivative serves as a precursor for ether or ester analogs with improved solubility.
Scientific Research Applications
1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects . The pathways involved in its action are often related to its ability to interfere with cellular processes such as replication and transcription.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Pyrazoloquinoline Derivatives: The position of the pyrazole-quinoline fusion (e.g., [4,3-f] vs. [4,3-c]) and substituent placement significantly influence biological activity.
- Ethanone Substituents: The ethanone group enhances hydrogen-bonding capacity, as seen in α-glucosidase inhibitors like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (binding energy = -1.34 kcal/mol vs. acarbose = -0.24 kcal/mol) .
- Natural vs. Synthetic Analogs: Isoquinoline alkaloids (e.g., 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone) from plants show antiviral activity , whereas synthetic pyrazoloquinolines are optimized for enzyme inhibition .
Enzyme Inhibition
- Substituents like electron-withdrawing groups (e.g., -NO₂) enhance potency .
- Cyclooxygenase-2 (COX-2) Selectivity: Diarylethanone derivatives (e.g., 2-diaryl-1-ethanone) exhibit COX-2 selectivity (SI > 50), attributed to hydrophobic interactions with the enzyme’s active site .
Antimicrobial Activity
- Chalcone Derivatives: 1-(4-(quinolin-8-ylamino)phenyl)ethanone-based chalcones show moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
- Beta-Carboline Analogs: 1-(3,4-dihydroxyphenyl)-2-(7-methoxy-beta-carbolin-2-yl)ethanone displays broad-spectrum antibacterial activity, particularly against Gram-positive strains .
Physicochemical and Crystallographic Data
- Crystal Packing: Quinoline-based ethanones (e.g., 1-{6-chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone) form hydrogen-bonded dimers and π-π stacked networks, enhancing stability .
- Thermodynamic Properties: Simple ethanones like 1-(3-nitrophenyl)ethanone exhibit boiling points of 440 K and solubility in alcohols/acetone .
Biological Activity
1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone is a compound belonging to the pyrazoloquinoline family, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, synthesizing information from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Kinase Inhibition
Recent research has identified the 3H-pyrazolo[4,3-f]quinoline moiety as a privileged structure for developing kinase inhibitors. Notably, compounds containing this moiety have shown potent inhibitory effects against several kinases implicated in cancer, including FLT3 and ROCK kinases.
- FLT3 Kinase Inhibition : Studies have demonstrated that this compound derivatives exhibit nanomolar IC50 values against FLT3 kinase and its mutant forms. This is particularly relevant for acute myeloid leukemia (AML), where FLT3 mutations are common. The binding mode involves interaction with Cys694 in the hinge region of the kinase, suggesting a mechanism for selective inhibition .
- ROCK Kinase Inhibition : Research has indicated that certain derivatives not only inhibit FLT3 but also exhibit significant activity against ROCK1 and ROCK2 kinases. These compounds promote cell cycle arrest and induce apoptosis in cancer cell lines, highlighting their dual-target potential .
Anticancer Properties
The anticancer efficacy of this compound derivatives has been evaluated in various preclinical models:
- In Vitro Studies : Compounds have shown significant growth inhibition in renal cancer and leukemia cell lines. For instance, lead compounds derived from this structure induced DNA damage and upregulated p-H2AX, a marker of DNA double-strand breaks .
- In Vivo Studies : In mouse models of disseminated AML, these compounds exhibited notable antitumor effects comparable to established FLT3 inhibitors like quizartinib. This suggests their potential for further development as therapeutic agents in kinase-driven cancers .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : By inhibiting critical kinases involved in cell proliferation and survival pathways, these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compounds have been shown to cause cell cycle arrest at various phases, particularly in the G1 phase, which is crucial for preventing cancer cell division .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazoloquinoline derivatives reveals that modifications at specific positions can enhance biological activity:
Substituent Position | Effect on Activity |
---|---|
Position 1 | Enhances FLT3 inhibition |
Position 7 | Alters selectivity towards ROCK kinases |
Position 4 | Increases overall potency |
This table summarizes how different substitutions influence the pharmacological profile of these compounds.
Case Study 1: HSD1400
HSD1400 is a derivative of this compound that has been characterized for its dual inhibition of CLK and ROCK kinases.
- Findings : It demonstrated potent anticancer activity against renal cancer cells and was effective in inducing apoptosis through DNA damage pathways.
Case Study 2: HSD972
Another notable derivative is HSD972, which selectively inhibits haspin kinase alongside FLT3.
- Findings : This compound showed promising results in preclinical AML models by significantly reducing tumor burden while maintaining low toxicity profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving quinoline derivatives and pyrazole precursors. For example, a multi-step approach using 4-hydrazino-quinolin-2-one and substituted malononitrile in ethanol, catalyzed by triethylamine, yields pyrazolo-quinoline derivatives. Optimization includes controlling reaction temperature (e.g., reflux in ethanol), stoichiometric ratios, and catalyst concentration. Characterization via 1H NMR, 13C NMR, and mass spectrometry is critical for confirming product purity . Microwave-assisted synthesis may also enhance reaction rates and yields for analogous heterocyclic systems .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Spectroscopy : 1H NMR (to confirm proton environments), 13C NMR (for carbon backbone analysis), and high-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve crystal packing and hydrogen-bonding interactions. SHELX programs are robust for handling twinned or high-resolution data .
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches) but note artifacts (e.g., grating changes at 1993 cm−1 in CCl4/CS2 solutions) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard communication standards (e.g., GHS):
- Personal protective equipment (PPE) : Lab coat, gloves, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., IR, NMR) for this compound?
- Methodological Answer :
- IR Artifacts : Cross-reference solvent effects (e.g., CCl4 vs. CS2) and instrument parameters (e.g., grating changes) to distinguish genuine peaks from artifacts .
- NMR Discrepancies : Use deuterated solvents for baseline stability and perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For dynamic processes (e.g., tautomerism), variable-temperature NMR can clarify conformational changes .
Q. What computational strategies predict the reactivity and electronic behavior of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model intramolecular hydrogen bonding or charge distribution .
- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions if the compound is studied for biological activity .
Q. What are the potential applications of this compound in catalysis or pharmacological research?
- Methodological Answer :
- Catalysis : As a ligand precursor for cyclometalated palladacycles, which are effective in cross-coupling reactions. Synthesize analogous complexes and test catalytic efficiency in Suzuki-Miyaura or Heck reactions .
- Pharmacology : Evaluate cytotoxicity via in vitro assays (e.g., MTT). Mannich reactions with acetophenone derivatives can generate bioactive analogs; screen for antiproliferative activity against cancer cell lines .
Properties
CAS No. |
61317-49-5 |
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Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-pyrazolo[4,3-f]quinolin-2-ylethanone |
InChI |
InChI=1S/C12H9N3O/c1-8(16)15-7-10-9-3-2-6-13-11(9)4-5-12(10)14-15/h2-7H,1H3 |
InChI Key |
SNGTWWHCFUBFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C2C3=C(C=CC2=N1)N=CC=C3 |
Origin of Product |
United States |
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